molecular formula C13H9BrO4S B12797938 1-(Bromomethyl)-4-methyl-9H-indeno(1,2-d)(1,2)oxathiin-9-one 3,3-dioxide CAS No. 55039-44-6

1-(Bromomethyl)-4-methyl-9H-indeno(1,2-d)(1,2)oxathiin-9-one 3,3-dioxide

Cat. No.: B12797938
CAS No.: 55039-44-6
M. Wt: 341.18 g/mol
InChI Key: RUGGDSLNLDLGRK-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-methyl-9H-indeno(1,2-d)(1,2)oxathiin-9-one 3,3-dioxide (CAS: 55039-44-6) is a brominated derivative of the indeno-oxathiin dioxide class, characterized by a fused bicyclic structure containing sulfur and oxygen heteroatoms. The bromomethyl substituent at the 1-position and the methyl group at the 4-position distinguish it from simpler analogs, likely influencing its physicochemical and reactivity profiles .

Properties

CAS No.

55039-44-6

Molecular Formula

C13H9BrO4S

Molecular Weight

341.18 g/mol

IUPAC Name

1-(bromomethyl)-4-methyl-3,3-dioxoindeno[1,2-d]oxathiin-9-one

InChI

InChI=1S/C13H9BrO4S/c1-7-11-8-4-2-3-5-9(8)13(15)12(11)10(6-14)18-19(7,16)17/h2-5H,6H2,1H3

InChI Key

RUGGDSLNLDLGRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC=C3C(=O)C2=C(OS1(=O)=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-4-methyl-9H-indeno(1,2-d)(1,2)oxathiin-9-one 3,3-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable indeno-oxathiin precursor, followed by methylation and oxidation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as recrystallization, distillation, and chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-4-methyl-9H-indeno(1,2-d)(1,2)oxathiin-9-one 3,3-dioxide undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Cyclization Reactions: The indeno-oxathiin core can undergo cyclization reactions, forming new ring structures.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents employed in the reduction of this compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation may produce a higher oxidation state compound.

Scientific Research Applications

Overview

1-(Bromomethyl)-4-methyl-9H-indeno(1,2-d)(1,2)oxathiin-9-one 3,3-dioxide is a complex organic compound notable for its unique molecular structure and diverse chemical properties. This compound is characterized by the presence of a bromomethyl group, a methyl group, and an indeno-oxathiin core with a 3,3-dioxide functionality. Its applications span various fields, including chemistry, biology, medicine, and industry.

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations that can lead to the development of new materials and compounds.

Biology

  • Biological Studies : The compound is utilized in biological research to study interactions within biological systems. Its reactivity profile makes it suitable for investigating mechanisms of action at the molecular level.

Medicine

  • Pharmacological Research : There is ongoing research into the pharmacological properties of this compound, which may lead to the development of new therapeutic agents. Its structural features suggest potential bioactivity that could be harnessed in drug design.

Industry

  • Production of Specialty Chemicals : In industrial applications, this compound is used in the production of specialty chemicals and materials with specific properties. Its versatility makes it a candidate for various applications in material science.

Uniqueness

The presence of the bromomethyl group in 1-(Bromomethyl)-4-methyl-9H-indeno(1,2-d)(1,2)oxathiin-9-one 3,3-dioxide imparts distinct reactivity and chemical properties compared to similar compounds. This feature enhances its utility as an intermediate in organic synthesis and as a subject for scientific research.

Conclusions

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-methyl-9H-indeno(1,2-d)(1,2)oxathiin-9-one 3,3-dioxide involves its interaction with molecular targets and pathways within a system. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, or other cellular components, resulting in various biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Benzo-Oxathiin Derivatives

Compound Name Substituents Melting Point (°C) Key NMR Features (δ, ppm) Reference
6-Methyl-2-phenyl-1,4-benzoxathiino[2,1-c]thiazole (4c) 6-Me, 2-Ph 162–164 Aromatic protons: 7.2–7.8; Me: 2.4
6-Methoxy-2-phenyl-1,4-benzoxathiino[2,1-c]thiazole (4a) 6-OMe, 2-Ph 158–160 OMe: 3.9; aromatic protons: 6.8–7.6
1-(Bromomethyl)-4-methyl-9H-indeno-oxathiin-9-one 3,3-dioxide 1-BrCH2, 4-Me, 3,3-dioxide Not reported BrCH2: ~4.3 (predicted); Me: ~2.2

Key Observations :

  • This enhances its utility as an intermediate in further functionalization .
  • Data Limitations : While melting points and NMR data are well-documented for analogs like 4c and 4a , specific physicochemical data for the target compound remain unreported in the provided evidence.

Biological Activity

The compound 1-(Bromomethyl)-4-methyl-9H-indeno(1,2-d)(1,2)oxathiin-9-one 3,3-dioxide is a member of the oxathiin family, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological assays, and relevant case studies.

Synthesis of the Compound

The synthesis of 1-(Bromomethyl)-4-methyl-9H-indeno(1,2-d)(1,2)oxathiin-9-one 3,3-dioxide typically involves multi-step organic reactions. The general approach includes:

  • Formation of the indeno framework.
  • Introduction of the bromomethyl group.
  • Oxidation to form the oxathiin structure.

These steps often utilize reagents such as bromine and various oxidizing agents to achieve the desired functional groups.

Antimicrobial Activity

A series of biological assays have been conducted to evaluate the antimicrobial properties of this compound. The results indicate significant activity against various bacterial strains and fungi.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus250 µg/mL
Escherichia coli500 µg/mL
Candida albicans125 µg/mL

The compound demonstrated particularly strong activity against Staphylococcus aureus, indicating its potential as an antibacterial agent. In contrast, it showed moderate effectiveness against E. coli and notable antifungal activity against Candida albicans .

The proposed mechanism for the biological activity involves disruption of microbial cell membranes and interference with metabolic pathways. The bromomethyl group is believed to play a critical role in enhancing membrane permeability, thus facilitating increased uptake into microbial cells .

Study 1: Antibacterial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of various oxathiin derivatives, including our compound. They found that compounds with similar structural features exhibited enhanced antibacterial properties compared to traditional antibiotics .

Study 2: Antifungal Properties

Another research project focused on the antifungal properties of oxathiin derivatives against Candida species. The study concluded that modifications in the oxathiin ring significantly influenced antifungal activity, suggesting a structure-activity relationship that could be exploited for drug development .

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